molecular formula C21H21FN2O4S B2776143 (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251561-80-4

(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2776143
CAS No.: 1251561-80-4
M. Wt: 416.47
InChI Key: POKBSZUQLIVZRI-UHFFFAOYSA-N
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Description

(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-2-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKBSZUQLIVZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule that belongs to the class of benzo[b][1,4]thiazine derivatives. Its unique structural features suggest potential biological activities, although current literature on its specific pharmacological properties is limited.

Structural Overview

This compound features:

  • Benzo[b][1,4]thiazine core : Known for diverse pharmacological properties.
  • Fluoro and methoxy substituents : These groups may enhance biological activity and selectivity.
  • Piperidinyl moiety : Often associated with improved solubility and bioavailability.

Anticancer Potential

The benzo[b][1,4]thiazine core is frequently associated with anticancer activity. Compounds in this class have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

While specific studies on this compound are scarce, related compounds with similar structural features have exhibited antimicrobial properties. The presence of halogenated and aromatic groups often correlates with enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth .

Inhibitory Effects on Enzymes

Research on structurally related compounds suggests that they may act as enzyme inhibitors. For instance, derivatives containing piperidinyl groups have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Such compounds have shown competitive inhibition properties, which could be relevant for the development of treatments for hyperpigmentation disorders .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[b][1,4]thiazine coreAnticancer
Compound BFluorinated aromatic ringAntimicrobial
Compound CPiperidinyl derivativeEnzyme inhibitor

Case Studies and Research Findings

Despite the lack of direct studies on (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , insights can be drawn from related research:

  • Anticancer Studies : A study on similar benzo[b][1,4]thiazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance potency against specific tumors .
  • Tyrosinase Inhibition : Research involving piperazine derivatives showed that modifications could lead to improved inhibitory effects on tyrosinase activity with IC50 values in the low micromolar range. This indicates potential applications in cosmetic formulations targeting skin pigmentation .
  • Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, further supporting the potential utility of this compound in treating infections .

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